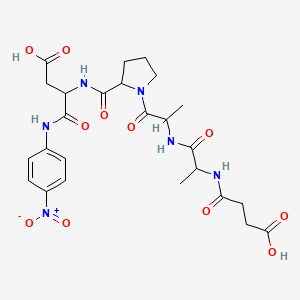

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA

Description

Foundational Principles of Chromogenic Enzyme Substrates in Protease Research

Chromogenic substrates are compounds that are colorless until acted upon by an enzyme, which releases a colored product. This color change provides a direct and easily measurable signal of enzyme activity. In the context of protease research, these substrates are typically short peptides linked to a chromogenic leaving group, most commonly p-nitroaniline (pNA). nih.gov The fundamental principle lies in the protease's ability to recognize and cleave the amide bond between the peptide sequence and the pNA moiety. Upon cleavage, the released pNA imparts a distinct yellow color to the solution, the intensity of which can be quantified spectrophotometrically at a wavelength of 405 nm. nih.gov The rate of color development is directly proportional to the rate of the enzymatic reaction. This allows for continuous monitoring of enzyme kinetics, providing valuable insights into the enzyme's efficiency and the influence of various inhibitors or activators.

Overview of Protease Catalysis and Substrate Recognition Mechanisms

Proteases are a diverse class of enzymes that employ various catalytic mechanisms to hydrolyze peptide bonds. The major classes include serine, cysteine, aspartyl, and metalloproteases, named after the key catalytic residue or cofactor in their active site. libretexts.orgyoutube.com For instance, serine proteases utilize a catalytic triad (B1167595) composed of serine, histidine, and aspartate to activate the serine residue into a potent nucleophile that attacks the carbonyl carbon of the peptide bond. libretexts.orgyoutube.com

Substrate recognition is a highly specific process governed by the interactions between the amino acid residues of the substrate and the binding pockets of the enzyme's active site. jackwestin.comlibretexts.org The enzyme's active site is a three-dimensional cleft or pocket with specific chemical and steric properties that complement the substrate's side chains. jackwestin.comlibretexts.orglibretexts.org This "lock-and-key" or, more accurately, "induced-fit" model ensures that only substrates with the correct amino acid sequence and conformation are efficiently cleaved. libretexts.org The specificity of a protease for a particular peptide sequence is a critical determinant of its biological function.

Evolution of Synthetic Peptide Substrates for Biochemical Probing

The journey of understanding protease function has been paralleled by the evolution of synthetic tools to probe their activity. Early studies relied on natural protein substrates, which, while physiologically relevant, often presented challenges in purification, quantification of cleavage products, and standardization of assays. nih.gov The advent of synthetic peptide substrates revolutionized the field. Initially, simple amino acid derivatives were used, but these often lacked the specificity required to dissect the activity of individual proteases within complex biological mixtures.

The development of peptide synthesis techniques allowed for the creation of short peptides that mimic the natural cleavage sites of specific proteases. youtube.com The attachment of a reporter group, such as p-nitroaniline, to the C-terminus of these synthetic peptides provided a convenient and sensitive method for detecting proteolysis. nih.gov Over time, extensive libraries of synthetic peptide substrates have been developed, with systematic variations in the peptide sequence to map the substrate specificity of a wide range of proteases. nih.gov This has been instrumental in the discovery and characterization of new proteases, as well as in the development of specific inhibitors with therapeutic potential. youtube.com

Significance of Sequence Specificity in Enzyme-Substrate Interactions

The sequence of amino acids in a peptide substrate is paramount in determining its interaction with a protease. nih.gov Even subtle changes in the peptide sequence can dramatically alter the binding affinity and the rate of cleavage. nih.gov This high degree of specificity arises from the precise arrangement of functional groups within the enzyme's active site, which form a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the substrate. jackwestin.com

By systematically altering the amino acid residues in a synthetic substrate, researchers can probe the specific requirements of a protease's binding pockets. nih.gov For example, a protease may show a strong preference for a particular amino acid at the P1 position (the residue immediately N-terminal to the scissile bond) and varying degrees of preference for residues at the P2, P3, and P4 positions. This detailed understanding of sequence specificity is crucial for designing highly selective substrates and inhibitors, which are invaluable tools for both basic research and clinical applications. nih.govnih.gov The compound Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is an example of a synthetic substrate designed to investigate the sequence specificity of certain proteases.

Compound Data

Below are tables detailing the known and inferred properties of this compound and its components.

Table 1: Components of this compound

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role in the Compound |

| Succinyl Group | C₄H₄O₃ | 100.07 | N-terminal blocking group |

| DL-Alanine | C₃H₇NO₂ | 89.09 | Peptide backbone component |

| DL-Proline | C₅H₉NO₂ | 115.13 | Peptide backbone component, introduces a kink |

| DL-Aspartic Acid | C₄H₇NO₄ | 133.10 | Peptide backbone component, potential recognition site |

| p-Nitroaniline (pNA) | C₆H₆N₂O₂ | 138.12 | Chromogenic leaving group |

Table 2: Inferred Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₆H₃₃N₇O₁₁ | Calculated |

| Molecular Weight | 619.59 g/mol | Calculated |

| Appearance | Likely a white to off-white or pale yellow powder | Inferred from similar compounds |

| Solubility | Likely soluble in DMSO and DMF | Inferred from similar compounds |

Research Findings

A closely related compound, N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide, has been identified as a protease substrate. nih.gov The substitution of leucine (B10760876) with aspartic acid in the target compound of this article suggests a targeted design to probe proteases with a preference for acidic residues at the cleavage site.

Structure

2D Structure

Properties

Molecular Formula |

C25H32N6O11 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

3-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36) |

InChI Key |

MBLUIJQGADPFTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origin of Product |

United States |

Methodologies for the Synthesis and Structural Investigation of Suc Dl Ala Dl Ala Dl Pro Dl Asp Pna

Advanced Synthetic Approaches for Peptide-pNA Conjugates

The creation of peptide-p-nitroanilide (pNA) conjugates is a critical area of research, often utilized to study enzyme activity where the pNA group acts as a chromogenic reporter. The synthesis of such molecules, particularly those incorporating a mix of L- and D-amino acids, requires specialized and optimized methodologies.

Optimization of Solid-Phase Peptide Synthesis for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid resin support. bachem.comvapourtec.com This method simplifies the purification process by allowing excess reagents and byproducts to be washed away after each coupling step. bachem.com The synthesis of a peptide like this compound involves the sequential addition of protected amino acids, starting from the C-terminus attached to the resin. pacific.edu

The general SPPS cycle consists of:

Deprotection: Removal of the temporary Nα-protecting group (commonly Fmoc or Boc) from the resin-bound amino acid or peptide. bachem.com

Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts. bachem.com

Coupling: Addition of the next Nα-protected amino acid, which is activated to facilitate peptide bond formation. bachem.com

Washing: A final wash to remove unreacted amino acids and coupling reagents. bachem.com

For peptide-pNA conjugates, the p-nitroanilide moiety is typically introduced at the C-terminus. The synthesis strategy often involves coupling the first amino acid to a pNA-functionalized linker or by directly attaching the pNA-derivatized amino acid to the resin. Subsequent amino acids are then added sequentially. The succinyl group is added at the N-terminus in the final steps of the synthesis.

Optimization of SPPS for this specific sequence would involve careful selection of coupling reagents to ensure high yields and minimize side reactions, especially given the presence of aspartic acid, which can be prone to aspartimide formation. peptide.com Automated synthesizers can be employed to enhance efficiency and reproducibility. vapourtec.com

Considerations for the Racemic DL-Amino Acid Incorporation and Stereochemical Purity

The incorporation of racemic (DL) mixtures of amino acids introduces significant complexity to peptide synthesis. When a DL-amino acid is used, a mixture of diastereomers is formed at each incorporation step. This necessitates robust analytical techniques to separate and characterize the resulting peptide isomers. ingentaconnect.com

A primary concern during peptide synthesis is the risk of racemization, where the stereochemistry of an amino acid is inverted. nih.gov This can occur at the carboxy-activated amino acid during the coupling step. nih.gov The rate of racemization can be influenced by the choice of coupling reagents, solvents, and temperature. researchgate.net For instance, the addition of reagents like HOBt can suppress racemization. peptide.com

Ensuring stereochemical purity is paramount. The enantiomeric purity of the starting amino acid building blocks must be high to prevent the formation of undesired diastereomers. researchgate.net Capillary electrophoresis is a powerful technique for assessing the enantiomeric purity of the initial Fmoc-protected amino acids and for analyzing the final peptide product for any stereoisomers that may have formed during synthesis. nih.govresearchgate.net The formation of stereoisomers has been verified to be 0.4% or less per synthesis cycle under optimized conditions. nih.gov

| Synthesis Consideration | Key Factors & Challenges | Mitigation Strategies |

| Racemic Amino Acid Incorporation | Formation of diastereomeric mixtures. | Reverse-phase HPLC for separation of diastereomers. ingentaconnect.com |

| Racemization During Coupling | Inversion of stereochemistry at the α-carbon. | Use of racemization-suppressing reagents (e.g., HOBt, HOAt). peptide.com Optimization of coupling conditions (temperature, solvent). researchgate.net |

| Aspartimide Formation | Side reaction involving the aspartic acid side chain. | Use of protecting groups on the preceding amino acid's backbone nitrogen (e.g., Hmb, Dmb). peptide.com |

| Stereochemical Purity | Impurities in starting materials can lead to significant product impurities. | High-purity amino acid derivatives. chimia.ch Analytical techniques like capillary electrophoresis to verify purity. researchgate.net |

Chromatographic and Spectroscopic Methods for Structural Validation

Once the synthesis is complete, the crude peptide must be purified and its structure rigorously confirmed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for both the purification and analysis of synthetic peptides. nih.gov It effectively separates the target peptide from deletion sequences, incompletely deprotected products, and other impurities. nih.govacs.org For peptides containing racemic amino acids, HPLC can also be used to separate the resulting diastereomers. ingentaconnect.com

Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight of the synthesized peptide. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) is commonly used for peptide analysis, providing accurate mass measurements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution, confirming the connectivity of the atoms and providing insights into its conformation.

UV-Vis Spectroscopy: The presence of the p-nitroanilide group allows for easy detection and quantification using UV-Vis spectroscopy, as it has a distinct absorbance profile. acs.org

Conformational Analysis of the Peptide Backbone and p-Nitroanilide Moiety

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. The specific sequence of amino acids in this compound dictates its preferred shape.

Influence of Proline and DL-Alanine Residues on Peptide Conformation

The presence of specific amino acids like proline and alanine (B10760859) significantly influences the peptide's conformational landscape.

Proline: Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic structure with its backbone amine. nih.govyoutube.com This ring structure severely restricts the rotation around the N-Cα bond, limiting the possible backbone dihedral angles (phi, ψ). youtube.com Proline's structure can induce kinks or turns in a peptide chain and is known to disrupt secondary structures like alpha-helices. youtube.com Furthermore, the peptide bond preceding a proline residue can adopt a cis conformation more readily than other peptide bonds, with about 5-7% of prolines found in the cis state in known protein structures. frontiersin.org This cis-trans isomerization can be a crucial factor in protein folding and function. fccc.edu

The combination of the rigid proline residue and the stereochemical diversity from the DL-alanine residues likely results in a peptide that does not adopt a single, well-defined structure but rather exists as an ensemble of different conformations.

Molecular Dynamics Simulations and Theoretical Modeling of Substrate Conformation

To gain a deeper understanding of the conformational preferences of this compound, computational methods are employed.

Theoretical Modeling: Theoretical models can be used to calculate the potential energy of different peptide conformations, helping to predict the most energetically favorable structures. These calculations can complement experimental data from techniques like NMR to build a comprehensive picture of the peptide's conformational landscape. The development of accurate force fields is crucial for the reliability of these simulations. acs.org

| Amino Acid | Conformational Influence |

| Proline | Restricts backbone rotation due to its cyclic side chain. youtube.com Can induce turns and disrupt regular secondary structures. youtube.com Allows for cis-trans isomerization of the preceding peptide bond. frontiersin.org |

| DL-Alanine | Introduces stereochemical diversity, leading to a mixture of diastereomers with different conformations. Can disrupt secondary structures typically formed by L-amino acids. |

Enzymatic Hydrolysis Kinetics and Protease Specificity Profiling of Suc Dl Ala Dl Ala Dl Pro Dl Asp Pna

Development and Validation of Spectrophotometric Assays for p-Nitroaniline Release

The cleavage of the amide bond between the peptide chain and the p-nitroaniline moiety by a protease releases the chromogenic pNA molecule. This process forms the basis of a straightforward and widely used spectrophotometric assay.

Quantitative Measurement of Hydrolysis Rates and Product Formation via Absorbance at 405 nm

The liberation of p-nitroaniline from the substrate results in a measurable increase in absorbance at a specific wavelength. While the absorption maximum of free p-nitroaniline is around 380 nm, measurements are commonly taken at 405 nm or 410 nm to minimize interference from the unhydrolyzed substrate, which absorbs maximally at approximately 315 nm. taylorandfrancis.comsigmaaldrich.com The rate of the enzymatic hydrolysis is directly proportional to the rate of increase in absorbance at 405 nm, allowing for the real-time quantification of product formation. taylorandfrancis.comresearchgate.netsigmaaldrich.com This method provides a continuous assay to determine the initial velocity of the reaction, a key parameter in enzyme kinetics. elsevierpure.comnih.govnih.gov

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) of p-NA at the chosen wavelength is a critical value. For instance, the molar extinction coefficient for p-nitroaniline at 405 nm has been reported to be 9,500 M⁻¹cm⁻¹ and at 410 nm to be 8,800 M⁻¹cm⁻¹. sigmaaldrich.comnih.gov

Influence of Buffer Systems, pH, and Temperature on Enzymatic Activity

The catalytic activity of proteases is profoundly affected by the conditions of the assay, including the buffer system, pH, and temperature. researchgate.netmdpi.com Different buffer systems can influence enzyme activity, and it is crucial to select a buffer that maintains a stable pH throughout the experiment without inhibiting the enzyme. researchgate.net

The pH of the reaction mixture is a critical determinant of protease activity, with each enzyme exhibiting an optimal pH range for maximal activity. researchgate.netresearchgate.netnih.gov For example, a study on a novel serine alkaline protease found its optimal activity at pH 9. nih.gov Deviations from the optimal pH can lead to a significant decrease in enzymatic activity due to changes in the ionization state of amino acid residues in the active site and of the substrate itself. mdpi.comnih.gov

Temperature also plays a pivotal role in enzymatic reactions. As the temperature increases, the rate of the reaction generally increases until an optimal temperature is reached. researchgate.netmdpi.com Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. mdpi.com The optimal temperature can vary significantly between different proteases. For instance, one study reported an optimal temperature of 30°C for the synthesis of neutral proteases, while another found an optimal temperature of 37°C for an alkaline protease. researchgate.netmdpi.com

The following table illustrates the typical effects of pH and temperature on the relative activity of a hypothetical protease.

| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |

| 5.0 | 45 | 20 | 30 |

| 6.0 | 70 | 30 | 65 |

| 7.0 | 90 | 40 | 95 |

| 7.5 | 100 | 50 | 100 |

| 8.0 | 95 | 60 | 70 |

| 9.0 | 80 | 70 | 35 |

| 10.0 | 60 | 80 | 10 |

| This table is for illustrative purposes and does not represent data for a specific protease acting on Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA. |

Determination of Kinetic Parameters (Kм, kcat, kcat/Kм) with Relevant Proteases

Understanding the kinetic parameters of an enzyme-substrate interaction provides deep insights into the efficiency and mechanism of catalysis.

Steady-State Kinetic Analysis of Enzyme-Substrate Interactions

Under steady-state conditions, where the concentration of the enzyme-substrate complex remains constant, the Michaelis-Menten equation is used to describe the kinetics of the reaction. gatech.edu The key parameters derived from this analysis are:

Kм (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). gatech.edu It is an indicator of the affinity of the enzyme for its substrate; a lower Kм generally signifies a higher affinity.

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. gatech.edubiorxiv.org It is a measure of the catalytic efficiency of the enzyme.

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. gatech.edu

The table below presents hypothetical kinetic parameters for the hydrolysis of a peptide p-nitroanilide substrate by different proteases, illustrating how these values can vary.

| Enzyme | Kм (μM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |

| Protease A | 150 | 25 | 1.67 x 10⁵ |

| Protease B | 50 | 10 | 2.00 x 10⁵ |

| Protease C | 200 | 5 | 2.50 x 10⁴ |

| This table is for illustrative purposes and does not represent data for a specific protease acting on this compound. |

Pre-Steady-State Kinetic Investigations

While steady-state kinetics provides valuable information, pre-steady-state kinetics focuses on the initial moments of the enzymatic reaction, before the concentration of the enzyme-substrate complex reaches a constant level. mit.eduyoutube.com This approach allows for the investigation of individual steps in the catalytic mechanism, such as substrate binding, conformational changes, and the chemical step of bond cleavage. nih.govyoutube.com

Pre-steady-state analysis often requires specialized techniques like stopped-flow or quenched-flow methods to monitor the reaction on a millisecond timescale. youtube.com These investigations can reveal the rates of formation and breakdown of reaction intermediates, providing a more detailed picture of the catalytic process than what is available from steady-state analysis alone. mit.edunih.gov For complex proteolytic systems, understanding these early events is crucial for a complete mechanistic description. nih.gov

Elucidation of Protease Substrate Specificity for this compound

The sequence of amino acids in a substrate is a primary determinant of a protease's specificity. nih.govnih.gov The substrate this compound presents a specific sequence to the active site of a protease. The efficiency with which a protease cleaves this substrate provides insight into its subsite preferences. nih.gov

Proteases often have specific requirements for the amino acid residues at and around the scissile bond. nih.gov The presence of D-amino acids in this particular substrate may also influence its recognition and cleavage by different proteases, as many proteases exhibit stereospecificity. The rate of hydrolysis of this compound by a panel of different proteases can be used to create a specificity profile. A high rate of cleavage would suggest that the protease's active site can accommodate the specific sequence and stereochemistry of the substrate. Conversely, a low or negligible rate of hydrolysis indicates a poor fit or an inability of the enzyme to catalyze the cleavage of this particular peptide bond. Such studies are fundamental to understanding the biological roles of proteases and for the design of specific inhibitors. nih.govnih.gov

Identification of Asp-Specific Proteases and Their Catalytic Efficiencies

The aspartic acid residue at the P1 position makes this peptide a specific substrate for proteases that preferentially cleave after acidic residues. These are broadly categorized as aspartic proteases and certain serine or cysteine proteases with specialized S1 binding pockets.

Aspartic Proteases: This class of enzymes, which includes pepsin, cathepsins, and renin, utilizes two highly conserved aspartate residues in the active site for catalysis and generally functions at an acidic pH. wikipedia.orgsinobiological.com The catalytic mechanism involves a water molecule, activated by one of the catalytic aspartates, performing a nucleophilic attack on the peptide bond. wikipedia.orgcreative-diagnostics.com

Asp-Specific Serine and Cysteine Proteases: A notable example is Granzyme B, a serine protease that uniquely prefers aspartic acid at the P1 position. pnas.org Caspases, a family of cysteine proteases crucial in apoptosis, also exhibit a strong and highly specific preference for cleaving after aspartate residues. plos.org

The catalytic efficiency of these proteases can be quantified by their kinetic parameters, kcat (turnover number) and KM (Michaelis constant). While specific data for this compound is not extensively available, data from similar substrates demonstrate these relationships. For instance, the efficiency (kcat/KM) of SARS-CoV-2 3CLpro with a fluorogenic substrate was found to be 0.21 μM⁻¹s⁻¹. asm.org The efficiency is highly dependent on the full peptide sequence, not just the P1 residue.

Table 1: Representative Asp-Specific Proteases and Their Characteristics

| Protease Family | Example(s) | Catalytic Type | Optimal pH | Key Function |

|---|---|---|---|---|

| Aspartic Proteases | Pepsin, Cathepsin D | Aspartic | Acidic | Digestion, Lysosomal protein degradation |

| Serine Proteases | Granzyme B | Serine | Neutral | Induction of apoptosis |

Comparative Analysis of P1 Site Specificity (Asp vs. other amino acids)

The P1 residue is the primary determinant of substrate specificity for many proteases. plos.org The enzyme's S1 binding pocket is structurally and chemically tailored to accommodate a specific type of amino acid side chain. This dictates which peptide bonds the protease will cleave.

Aspartic Acid (Asp): The substrate features Asp at P1. Proteases that cleave this substrate, such as Granzyme B or caspases, have an S1 pocket that can accommodate and stabilize the negatively charged carboxylate group of the Asp side chain. pnas.org

Basic Amino Acids (Lys, Arg): Trypsin and trypsin-like proteases have a deep S1 pocket containing a negatively charged aspartate residue at the bottom (e.g., Asp189 in trypsin). youtube.comyoutube.com This arrangement attracts and binds the positively charged side chains of lysine (B10760008) and arginine. youtube.com

Large Hydrophobic/Aromatic Amino Acids (Phe, Tyr, Trp): Chymotrypsin possesses a large, hydrophobic S1 pocket that favorably binds bulky, nonpolar side chains like phenylalanine. pnas.org

Small Hydrophobic Amino Acids (Ala, Val): Elastase has a much shallower S1 pocket, partially occluded by valine and threonine residues, which restricts binding to small hydrophobic side chains like alanine (B10760859) and valine. pnas.org

The specificity is not absolute but represents strong preferences. The stark chemical difference between the acidic side chain of Asp and the hydrophobic or basic side chains of other amino acids underscores why this compound is a selective substrate for a distinct group of proteases.

Table 2: P1 Specificity of Common Serine Proteases

| Protease | P1 Preference | S1 Pocket Characteristics |

|---|---|---|

| Trypsin | Basic (Arg, Lys) | Deep with a negative charge (Asp189) at the bottom. youtube.comyoutube.com |

| Chymotrypsin | Aromatic/Large Hydrophobic (Phe, Tyr, Trp) | Large and hydrophobic. pnas.org |

| Elastase | Small Hydrophobic (Ala, Val) | Shallow and narrow due to bulky side chains. pnas.org |

Role of P2-P4 Residues (DL-Ala-DL-Ala-DL-Pro) in Substrate Recognition and Binding

While the P1-S1 interaction is paramount, the residues upstream of the cleavage site (P2, P3, P4) play a crucial role in refining substrate binding and influencing catalytic rates. These residues interact with the corresponding S2, S3, and S4 pockets on the protease surface. researchgate.netnih.gov

P2 Residue (Proline): The proline at the P2 position in the substrate is significant. Proline's rigid ring structure can induce a specific bend or conformation in the substrate's backbone, which may be critical for optimal positioning within the active site. nih.gov For some proteases, a P2 proline is a strong determinant of substrate recognition.

The collective interactions of the P2-P4 residues ensure the substrate is bound with sufficient affinity and that the scissile Asp-pNA bond is precisely oriented relative to the protease's catalytic machinery.

Mechanistic Insights into the Protease-Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA Interaction

Understanding the interaction mechanism involves mapping the physical fit between the substrate and enzyme and recognizing the dynamic changes that occur upon binding.

Mapping of Substrate Binding Pockets (S1, S2, S3, S4)

The active site of a protease is not a single point but a cleft or groove composed of several subsites (pockets) that accommodate the amino acid residues of the substrate. researchgate.net According to the Schechter and Berger nomenclature, the substrate residues are labeled Pn...P2-P1-P1'-P2'...Pn', and the corresponding enzyme subsites are labeled Sn...S2-S1-S1'-S2'...Sn'.

S1 Pocket: As discussed, this pocket is the primary determinant of specificity. For a protease acting on this compound, the S1 pocket must be able to favorably interact with the aspartic acid side chain. This typically involves basic residues or a specific hydrogen-bonding network to stabilize the negative charge. nih.gov

S2 Pocket: This pocket would accommodate the P2 proline. The S2 pockets of many proteases are often hydrophobic and can vary in size, influencing whether they prefer small or large residues. The unique shape of proline would require a complementary S2 pocket. nih.gov

Table 3: Substrate-Subsite Interactions for Suc-L-Ala-L-Ala-L-Pro-L-Asp-pNA

| Substrate Position | Residue | Enzyme Subsite | Interaction Type |

|---|---|---|---|

| P4 | Alanine | S4 | Hydrophobic/Backbone H-bonding |

| P3 | Alanine | S3 | Hydrophobic/Backbone H-bonding |

| P2 | Proline | S2 | Shape-complementary, often hydrophobic. nih.gov |

Conformational Changes Induced Upon Substrate Binding

The interaction between a protease and its substrate is not a rigid "lock-and-key" process. Instead, it is a dynamic event best described by the "induced-fit" model. The initial binding of the substrate triggers conformational changes in the enzyme's active site.

Upon binding of this compound, flexible loops surrounding the active site cleft would likely move to envelop the substrate. This movement optimizes the interactions between the P1-P4 residues and the S1-S4 pockets. These changes serve two main purposes:

Enhanced Binding: The repositioning of enzyme residues improves the complementarity with the substrate, increasing binding affinity.

Catalytic Activation: The conformational shift precisely positions the catalytic residues (e.g., the catalytic triad (B1167595) in serine proteases or the aspartic dyad in aspartic proteases) relative to the scissile peptide bond, facilitating efficient catalysis. nih.gov

Studies have shown that allosteric binding events, even far from the active site, can reduce the dynamic movement within the S1 pocket, effectively organizing it for catalysis. nih.gov This induced rigidity ensures that the catalytic power of the enzyme is focused on the correct bond, leading to hydrolysis.

Applications of Suc Dl Ala Dl Ala Dl Pro Dl Asp Pna in Biochemical and Biomedical Research

Utilization in High-Throughput Screening for Novel Proteases and Inhibitors

High-throughput screening (HTS) methodologies are essential for the rapid evaluation of thousands of chemical compounds, a cornerstone of modern drug discovery and enzyme characterization. The properties of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA make it highly suitable for such large-scale applications. mdpi.com

The development of robust screening assays is the first step in identifying novel enzymes or modulators. This compound is instrumental in creating simple and efficient colorimetric assays for proteases with specificity for aspartic acid. chemimpex.com

The assay principle is straightforward: the rate of p-nitroaniline release is directly proportional to the activity of the Asp-specific enzyme. glpbio.com This reaction is typically performed in microtiter plates, allowing for the simultaneous analysis of numerous samples. nih.govvu.nl The change in absorbance, usually measured at or around 405 nm, provides a quantitative measure of enzyme performance. glpbio.com This method is not only rapid and reproducible but also highly sensitive, capable of detecting low levels of enzyme activity. mdpi.comresearchgate.net The succinyl group at the N-terminus enhances the substrate's solubility and stability in aqueous buffers, ensuring reliability in assay conditions. glpbio.comvulcanchem.com

Table 1: Characteristics of Screening Assays Using this compound

| Parameter | Description | Reference |

| Substrate | This compound | chemimpex.com |

| Enzyme Class | Proteases with specificity for Aspartic Acid (Asp) | nih.govwikipedia.org |

| Detection Method | Colorimetric (Spectrophotometry) | glpbio.com |

| Chromophore | p-Nitroaniline (pNA) | glpbio.com |

| Wavelength | ~405 nm | glpbio.com |

| Format | High-throughput (e.g., 96-well or 384-well microplates) | nih.govvu.nl |

| Assay Principle | Enzymatic cleavage releases pNA, causing a measurable increase in absorbance over time. | chemimpex.comglpbio.com |

| Key Advantage | Suitable for rapid screening of large libraries of enzymes or potential inhibitors. | mdpi.com |

The same assay developed for measuring enzyme activity can be adapted to screen for compounds that inhibit or enhance protease function. chemimpex.com This is a critical process in drug development, where the goal is often to find specific inhibitors for proteases implicated in disease. mdpi.com

In an inhibitor screening setup, the enzyme and the chromogenic substrate are incubated in the presence of various test compounds from a chemical library. Compounds that effectively inhibit the protease will prevent the cleavage of this compound, resulting in little to no color change. mdpi.com The data generated allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the inhibitor. mdpi.commdpi.com This high-throughput approach enables the efficient identification of lead compounds that can be further investigated and optimized for therapeutic potential. mdpi.com

Investigation of Proteolytic Networks in Biological Systems

Proteases exist within complex networks and play crucial roles in regulating virtually all biological processes, from cell signaling to digestion. chemimpex.comescholarship.org Understanding these networks requires tools to measure specific protease activities within complex biological samples.

This compound can be used to detect and quantify the activity of specific proteases in complex biological mixtures such as cell lysates, tissue homogenates, or other biofluids. chemimpex.comacs.org This application is valuable for both basic research and clinical diagnostics, as altered protease activity is often associated with pathological conditions. chemimpex.comnih.gov

When using such substrates in crude biological samples, it is important to consider that multiple proteases may be present. nih.gov Therefore, studies often employ specific protease inhibitors or fractionation techniques to isolate the activity of interest and ensure that the measured activity is attributable to the target enzyme. nih.gov For example, the activity of a specific aspartic protease in a cell extract can be confirmed by demonstrating its inhibition with pepstatin, a known inhibitor of this enzyme class. nih.gov These methods allow researchers to profile the activity of specific proteases under different physiological or pathological states. acs.orgnih.gov

By measuring changes in Asp-specific protease activity, researchers can gain insights into the function of these enzymes in various biochemical pathways. chemimpex.comescholarship.org Proteases are key regulators, and their substrate specificity is a critical determinant of their biological role. escholarship.org For instance, many viruses rely on proteases to process their polyproteins into functional units, making these enzymes attractive drug targets. mdpi.com Similarly, bacteria secrete proteases to digest substrates in their environment, a key mechanism for colonization and pathogenesis. nih.gov

Using a substrate like this compound allows researchers to probe when and where these enzymes are active, helping to link a specific proteolytic activity to a biological outcome. This knowledge is fundamental to understanding disease mechanisms and identifying new points of therapeutic intervention. chemimpex.comescholarship.org

Contribution to Enzyme Engineering and Directed Evolution Studies

Enzyme engineering and directed evolution are powerful techniques used to create novel enzymes with tailored properties, such as altered substrate specificity or enhanced stability. nih.govgoogle.com These methods rely on generating large libraries of enzyme variants, which must then be screened to find those with the desired function.

Chromogenic substrates like this compound are invaluable for the high-throughput screening step in directed evolution campaigns. nih.gov For example, if the goal is to engineer a protease to recognize a new sequence, the substrate can be used in a counter-selection step to eliminate variants that retain activity on the original target sequence. Conversely, it can be used in a positive selection screen to identify mutants with increased catalytic efficiency (kcat/Km) for an Asp-containing substrate. google.com Advanced platforms like Phage-Assisted Continuous Evolution (PACE) have successfully evolved proteases for new specificities, a process that depends on a reliable link between enzymatic activity and a selectable output, which chromogenic assays can provide. youtube.comharvard.edu The ability to rapidly screen tens of thousands of variants makes it possible to navigate vast protein sequence landscapes and isolate enzymes with truly novel functions for biotechnological and therapeutic applications. nih.govyoutube.com

Assessing Engineered Protease Variants with Altered Specificity

The engineering of proteases to alter their substrate specificity is a significant area of protein engineering with applications in therapeutics and biotechnology. nih.gov A crucial step in this process is the development of reliable assays to screen libraries of protease variants for desired changes in activity and specificity. Chromogenic substrates like this compound play a pivotal role in this assessment.

Researchers can utilize this substrate to characterize the kinetic parameters of engineered protease variants. By incubating the purified enzyme variants with the substrate and measuring the rate of p-nitroaniline release, key kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. A change in the Km value for a variant compared to the wild-type enzyme would indicate an alteration in the enzyme's affinity for this particular peptide sequence. Similarly, a change in kcat would reflect a modification in the catalytic efficiency of the protease.

For instance, if a researcher is attempting to engineer a protease to preferentially cleave after aspartic acid, this substrate would be an ideal tool for initial screening. A library of protease variants could be expressed and screened in a high-throughput format using this substrate. Variants exhibiting higher activity (i.e., a faster rate of color change) would be selected for further characterization.

Illustrative Research Findings: Screening Engineered Protease Variants

| Protease Variant | Wild-Type | Variant 1 | Variant 2 | Variant 3 |

| Relative Activity (%) | 100 | 250 | 80 | 150 |

| Km (mM) | 1.2 | 0.5 | 1.5 | 0.8 |

| kcat (s-1) | 10 | 28 | 7 | 16 |

| kcat/Km (M-1s-1) | 8,333 | 56,000 | 4,667 | 20,000 |

Design of Substrates with Enhanced Selectivity for Research Tools

The development of highly selective protease substrates is crucial for creating specific research tools, such as probes for imaging or diagnostics. The peptide sequence within this compound can serve as a scaffold for designing more selective substrates. While this specific sequence may be recognized by multiple proteases, modifications to the peptide can enhance its selectivity for a particular enzyme.

The process often involves synthesizing a library of related peptide substrates with variations in the amino acid sequence. For example, by keeping the P1 aspartic acid residue constant (as it is the primary recognition site for certain proteases like caspases), the amino acids at the P2, P3, and P4 positions (proline, alanine (B10760859), and alanine, respectively, in this substrate) can be systematically substituted. nih.gov These new substrates would then be tested against a panel of different proteases to identify a sequence that is preferentially cleaved by the target enzyme and minimally cleaved by others.

The ultimate goal is to identify a peptide sequence that provides a unique "fingerprint" for the activity of a single protease. This selective substrate can then be incorporated into more complex molecular tools, such as activity-based probes or diagnostic assays. chemimpex.com

Table of Modified Peptide Substrates for Enhanced Selectivity

| Substrate | P4 | P3 | P2 | P1 | Target Protease | Off-Target Protease A | Off-Target Protease B |

| This compound | Ala | Ala | Pro | Asp | +++ | ++ | + |

| Suc-Gly-DL-Ala-DL-Pro-DL-Asp-pNA | Gly | Ala | Pro | Asp | +++ | + | +/- |

| Suc-DL-Ala-Val-DL-Pro-DL-Asp-pNA | Ala | Val | Pro | Asp | ++ | +++ | + |

| Suc-Leu-Glu-DL-Pro-DL-Asp-pNA | Leu | Glu | Pro | Asp | ++++ | +/- | - |

This hypothetical table demonstrates the screening of modified substrates based on the this compound sequence to identify a more selective substrate for a target protease. The substrate with the P4-P2 sequence of Leu-Glu-Pro shows the highest activity against the target protease and minimal activity against off-target proteases.

Substrate Design Principles for Activity-Based Proteomics

Activity-based proteomics (ABP) is a powerful strategy that utilizes chemical probes to profile the functional state of enzymes within complex biological samples. scispace.com The design of the substrate is a critical component of the activity-based probe (ABP). An ABP typically consists of three key elements: a reactive group (or "warhead") that forms a covalent bond with the active site of the enzyme, a recognition element (often a peptide sequence) that directs the probe to the target enzyme, and a reporter tag (such as a fluorophore or biotin) for detection and enrichment. scispace.com

The peptide sequence of a substrate like this compound provides a foundation for the recognition element of an ABP targeting proteases that recognize this sequence. The design principles for incorporating such a sequence into an ABP include:

Specificity: The peptide sequence must be highly selective for the target protease to avoid cross-reactivity with other enzymes in the proteome. As discussed in the previous section, this often requires significant optimization of the amino acid sequence. nih.gov

Affinity: The peptide should bind to the active site of the target enzyme with sufficient affinity to ensure efficient labeling by the probe.

Warhead Compatibility: The C-terminal p-nitroaniline group would be replaced with a reactive warhead. The choice of warhead is critical and depends on the catalytic mechanism of the target protease class. For example, a fluoromethylketone (FMK) or acyloxymethylketone (AOMK) warhead is often used for serine proteases.

Reporter Tag Integration: A reporter tag must be incorporated into the probe in a way that does not interfere with its binding to the target enzyme. This is often achieved by attaching the tag to the N-terminus of the peptide or to a non-critical position within the sequence.

By following these principles, a substrate like this compound can be transformed from a simple chromogenic substrate into a sophisticated chemical probe for activity-based proteomics, enabling the specific detection and quantification of active proteases in complex biological systems.

Comparative Analysis and Structure Activity Relationship Sar Studies of Peptidyl P Nitroanilide Substrates

Comparative Kinetics of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA with Other pNA Substrates

The kinetic parameters of protease-catalyzed hydrolysis of this compound can be compared with other pNA substrates to understand the structural features that govern enzyme efficiency and specificity.

The P1 residue is a primary determinant of substrate specificity for many proteases. The nature of the amino acid at this position significantly influences the rate of hydrolysis.

For serine proteases with hydrophobic S1 pockets, such as chymotrypsin, substrates with hydrophobic P1 residues like Leucine (B10760876) (Leu), Phenylalanine (Phe), or Valine (Val) are strongly preferred. nih.gov In contrast, a substrate with an acidic P1 residue like Aspartic acid (Asp) is cleaved very inefficiently at neutral or alkaline pH. nih.gov This is because the negatively charged carboxylate group of Asp is electrostatically repelled by the hydrophobic S1 pocket. However, at acidic pH values (around 4-6), the Asp side chain becomes protonated, neutralizing its charge and allowing it to bind to the S1 pocket, leading to a significant increase in the rate of hydrolysis. nih.gov For instance, at pH 8, the catalytic efficiency (kcat/Km) for the chymotrypsin-catalyzed hydrolysis of Suc-Ala-Ala-Pro-Asp-pNA is over 25,000 times lower than that of Suc-Ala-Ala-Pro-Leu-pNA. nih.gov However, at pH 4, the efficiencies become comparable. nih.gov

Similarly, proteases can exhibit a strong preference for basic P1 residues like Lysine (B10760008) (Lys) or Arginine (Arg), as seen with trypsin and trypsin-like enzymes. The introduction of a basic residue at the P1 position can even confer inhibitory activity against these enzymes. mdpi.com Some proteases, like prolylcarboxypeptidase, show a preference for Proline (Pro) or Alanine (B10760859) (Ala) at the P1 position. nih.gov The table below summarizes the general P1 preferences for some protease classes.

| Protease Class | Preferred P1 Residues | Generally Disfavored P1 Residues |

| Chymotrypsin-like | Hydrophobic (Leu, Phe, Val, Met) | Charged (Asp, Lys, Arg) |

| Trypsin-like | Basic (Lys, Arg) | Hydrophobic, Acidic |

| Elastase-like | Small, neutral (Ala, Val) | Large, charged |

| Aspartic Proteases | Often Hydrophobic, some accept Asp | Basic |

This table provides a generalized overview. Specificities can vary significantly between individual proteases within the same class.

For some proteases, the P4 to P2' region constitutes the core sequence that dictates the efficiency of cleavage. nih.gov Studies on norovirus protease, for example, have shown that swapping this core sequence between different cleavage sites can alter the processing order of the viral polyprotein. nih.gov The nature of the P3 residue can also have a substantial impact on catalytic activity. nih.gov For instance, the introduction of an Asp residue at the P4 position of a substrate for the Kex2 protease resulted in a large increase in the Michaelis constant (Km), indicating weaker substrate binding. researchgate.net In contrast, certain substitutions at P3 and P4 can lead to an increase in the catalytic rate constant (kcat). researchgate.net

The specific amino acid preferences at these upstream positions are highly dependent on the individual protease. Comprehensive profiling using peptide libraries has revealed that even for proteases with a strong P1 preference, the surrounding residues play a crucial role in determining whether a potential cleavage site is actually hydrolyzed. nih.gov

Elucidation of Succinyl Group's Role in Substrate Design and Performance

The N-terminal succinyl group in synthetic peptide substrates like this compound serves several important functions. Firstly, it blocks the N-terminus of the peptide, preventing it from being degraded by aminopeptidases that may be present in a crude enzyme preparation. This ensures that the observed activity is due to the endopeptidase of interest.

Secondly, the succinyl group can influence the solubility and kinetic properties of the substrate. nih.gov The carboxyl group of the succinyl moiety introduces a negative charge, which can affect the substrate's interaction with the enzyme's active site. nih.gov In some cases, this modification can enhance binding or catalysis. For example, lysine succinylation, a post-translational modification, can alter protein function by changing the local charge and potentially forming new salt bridges. nih.gov While the succinyl group in the substrate is not a post-translational modification, its chemical properties can similarly influence the substrate-enzyme interaction.

The use of an N-terminal blocking group is a common strategy in the design of protease substrates to improve their stability and specificity. sigmaaldrich.comsigmaaldrich.comnih.gov

Development of Predictive Models for Substrate-Protease Interactions

To better understand and predict how a protease will interact with a given substrate, researchers employ computational methods.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For protease substrates, QSAR models can be developed to predict the rate of hydrolysis based on the physicochemical properties of the amino acid residues in the substrate. These properties can include hydrophobicity, size, charge, and hydrogen bonding capacity. By analyzing the kinetic data from a range of pNA substrates with systematic variations in their peptide sequence, it is possible to build models that can predict the efficiency of cleavage for novel substrates.

Molecular modeling and docking simulations provide a three-dimensional view of how a substrate like this compound fits into the active site of a protease. nih.govnih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme's binding pockets.

For example, modeling the interaction of a substrate with a P1 Asp residue with a hydrophobic S1 pocket can visually explain the unfavorable nature of this interaction at neutral pH and how protonation of the Asp side chain at acidic pH can alleviate this repulsion. nih.gov Computational models can also help to rationalize the influence of upstream amino acids (P2-P4) by showing how their side chains interact with the corresponding S2-S4 pockets of the enzyme. These models are invaluable for designing new substrates with enhanced specificity or for developing potent and selective protease inhibitors.

Emerging Research Directions and Advanced Methodologies for Suc Dl Ala Dl Ala Dl Pro Dl Asp Pna Studies

Integration with Advanced Analytical Techniques

The integration of this substrate with cutting-edge analytical methods is enhancing the precision and depth of enzymatic studies.

Mass Spectrometry for Hydrolysis Product Identification

Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) offers a powerful method for the real-time kinetic analysis of enzymatic reactions. nih.gov This technique allows for the sensitive and specific detection of the native substrate and its hydrolysis products. nih.gov In the context of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA, LC-MS/MS can be employed to definitively identify the peptide fragments generated upon cleavage by an aspartate-specific protease. This is particularly useful for confirming the precise cleavage site and for studying the kinetics of the reaction with the authentic substrate rather than relying solely on chromogenic analogs. nih.gov The ability to monitor the depletion of the substrate and the appearance of the product (the cleaved peptide and p-nitroaniline) provides a comprehensive view of the enzymatic process.

Recent studies have utilized LC-MS/MS to isolate and identify bioactive peptides from protein hydrolysates, demonstrating the technique's capability to characterize complex mixtures of peptides. mdpi.com This approach could be adapted to analyze the specific products of this compound hydrolysis in various biological samples.

Advanced Spectroscopic Methods for Real-time Monitoring of Enzyme Kinetics

While traditional spectrophotometry is the standard for monitoring the release of p-nitroaniline, other advanced spectroscopic techniques are emerging for real-time enzyme kinetics. For instance, ultrafast Hyper-CEST (Chemical Exchange Saturation Transfer) spectroscopy using hyperpolarized 129Xe NMR has been developed to dynamically monitor enzymatic reactions. nih.gov This method relies on a displacement assay where the enzymatic product competitively binds to a host molecule, displacing a reporter. nih.gov This allows for the detection of the unmodified product, offering a sensitive way to track reaction progress. nih.gov While not yet applied specifically to this compound, this technique holds promise for future studies where high sensitivity and real-time monitoring of the unmodified peptide product are crucial.

The primary limitation of some chromogenic substrates is their low solubility, which can lead to precipitation and inaccurate results. google.com Advanced spectroscopic methods that can operate at lower substrate concentrations without compromising sensitivity would be highly beneficial.

Application in Structural Biology for Protease-Substrate Co-Crystallization Efforts

Understanding the three-dimensional structure of a protease in complex with its substrate is fundamental to elucidating its mechanism of action and specificity.

Crystallographic Studies of Protease-Substrate Analog Complexes

X-ray crystallography has been instrumental in revealing the atomic details of protease-substrate interactions. nih.govnih.gov By co-crystallizing a protease with a substrate analog, researchers can capture a snapshot of the enzyme's active site as it recognizes and binds its target. nih.govnih.gov Substrate analogs are often designed to be non-hydrolyzable or to mimic the transition state of the reaction, allowing for the formation of a stable complex suitable for crystallographic analysis. nih.gov

| Protease | Substrate/Inhibitor | Resolution (Å) | Key Findings |

| Proteinase K | N-Ac-L-Pro-L-Ala-L-Pro-L-Phe-D-Ala-L-Ala-NH2 | 2.2 | Inhibitor fragments remain bound in the active site, revealing interactions in the S1' and S2' pockets. nih.gov |

| HIV-1 Protease | Ac-Ser-Leu-Asn-Phe-psi[CH(OH)CH2N]-Pro-Ile-Val-OMe | 2.4 | The hydroxyethylamine moiety mimics the tetrahedral reaction intermediate, explaining the inhibitor's high affinity. nih.gov |

Cryo-Electron Microscopy Studies for Large Protease Assemblies

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. wiley.com This technique allows for the visualization of macromolecules in their near-native state. cam.ac.uk For large protease assemblies like the proteasome, cryo-EM has been used to determine high-resolution structures, revealing conformational changes during the catalytic cycle and how substrates are engaged. nih.govpnas.org

Recent cryo-EM studies of the human presequence protease (PreP) have elucidated its open and substrate-bound closed structures, providing insights into its catalytic cycle and substrate recognition mechanisms. nih.gov Similarly, cryo-EM has been used to determine the structure of the full-length Lon protease from Thermus thermophilus in a substrate-engaged state. nih.gov The application of cryo-EM to large aspartate-specific protease complexes, potentially in the presence of this compound or an analog, could reveal dynamic aspects of substrate binding, processing, and product release that are not easily captured by crystallography.

Development of Novel Biosensors and Diagnostic Tools Based on Asp-Specific Protease Activity

The specific cleavage of this compound by certain proteases makes it an excellent candidate for the development of biosensors and diagnostic tools. researchgate.net

The development of biosensors for protease activity is a rapidly advancing field with significant potential for medical diagnostics and biotechnology. researchgate.netresearchgate.net One approach involves immobilizing a protease-substrate complex on a transducer, such as a pH-sensitive field-effect transistor. researchgate.net The enzymatic hydrolysis of the substrate leads to a change in the local environment (e.g., pH) that can be detected electronically. researchgate.net

Another strategy involves the use of fluorescence-based biosensors. For example, a biosensor for the SARS-CoV-2 main protease was developed using a fusion protein that produces a luminescent signal upon cleavage. nih.gov Similarly, a dimerization-dependent red fluorescent protein has been used to create a biosensor for matriptase activity. nih.gov

A biosensor based on the specific cleavage of this compound could be designed using similar principles. For instance, the peptide could be linked to a fluorescent reporter and a quencher. Upon cleavage by an aspartate-specific protease, the reporter and quencher would be separated, leading to a detectable fluorescent signal. Such a biosensor could be used for the high-throughput screening of protease inhibitors or for the detection of protease activity in biological samples as a diagnostic marker for diseases characterized by dysregulated proteolysis. researchgate.net

| Biosensor Type | Principle of Detection | Target Protease Example | Potential Application |

| Electrochemical | Change in pH upon substrate hydrolysis detected by a field-effect transistor. researchgate.net | Trypsin, Chymotrypsin | Clinical diagnostics, quality control of protein preparations. researchgate.net |

| Luminescence-based | Cleavage of a fusion protein leads to the activation of a luciferase reporter. nih.gov | SARS-CoV-2 Main Protease | High-throughput screening of antiviral drugs. nih.gov |

| Fluorescence-based | Cleavage of a linker separates two protein domains, altering fluorescence. nih.gov | Matriptase | Detection of protease activity in cancer cell lines. nih.gov |

Biosensor Design and Fabrication

The integration of specific peptide substrates like this compound is fundamental to the development of advanced biosensors for detecting protease activity. These sensors offer significant advantages over traditional assays, including potential for real-time monitoring and high sensitivity.

Design Principles: The basic design of a biosensor using this substrate involves its immobilization onto a transducer surface. When the target protease is present in a sample, it cleaves the peptide sequence, releasing the p-nitroaniline (pNA) moiety. The transducer detects this event and converts it into a measurable signal. The specificity of the sensor is primarily dictated by the amino acid sequence of the peptide, which is designed to be recognized by a particular protease or family of proteases.

Fabrication and Detection Methods:

Electrochemical Sensors: These sensors are built on conductive surfaces like metal electrodes. The peptide substrate can be labeled with a redox reporter and immobilized on the electrode. Proteolytic cleavage causes the departure of the reporter, leading to a measurable change in the electrochemical signal.

Optical and Fluorescent Sensors: While pNA is a chromophore, its signal can be adapted for fluorescence-based detection systems. For instance, a "turn-on" fluorescence sensor can be designed using a fluorescent conjugated polyelectrolyte. The pNA-labeled peptide acts as a quencher when in close proximity to the polyelectrolyte. Upon cleavage, the pNA is released, restoring the fluorescence of the polyelectrolyte, which can be measured with high sensitivity. stanford.edu Another approach involves immobilizing the substrate on optically transparent platforms like glass for colorimetric readouts. researchgate.net

Solid-Phase Microarrays: For high-throughput applications, substrates can be immobilized on microarray platforms. This allows for the simultaneous detection of multiple protease activities in a single sample by spotting different peptide substrates at discrete locations. researchgate.net

The choice of fabrication method depends on the desired application, sensitivity, and whether real-time, multiplexed, or point-of-care detection is required.

In Vitro Diagnostic Assay Development

Chromogenic substrates are foundational to many in vitro diagnostic (IVD) assays, particularly in fields like hematology for assessing the coagulation and fibrinolytic systems. nih.gov The synthetic peptide this compound can be employed to develop specific diagnostic tests for proteases implicated in various disease states.

Assay Principle: The core of the assay is the enzymatic reaction in a liquid phase, typically in a microtiter plate format for automation and efficiency. nih.gov A biological sample (e.g., plasma, serum, tissue lysate) containing the target protease is mixed with the this compound substrate. The protease cleaves the substrate, liberating free p-nitroaniline. The rate of pNA release is directly proportional to the activity of the enzyme in the sample and is measured over time by monitoring the change in absorbance at approximately 405 nm. acs.org

Applications and Development Considerations:

Disease Biomarker Detection: Aberrant protease activity is a hallmark of many diseases, including cancer, inflammatory conditions, and infectious diseases. researchgate.net An IVD assay using this specific peptide could quantify the activity of a relevant protease, serving as a diagnostic or prognostic biomarker.

Drug Efficacy Monitoring: For therapies that target specific proteases, these assays can be used to monitor the effectiveness of an inhibitor by measuring the residual enzyme activity in patient samples.

High-Throughput Screening: The colorimetric, plate-based format is highly amenable to high-throughput screening (HTS) of compound libraries to identify new protease inhibitors.

The development of a robust IVD assay requires careful optimization of reaction conditions (pH, temperature, buffer components) and validation against clinical samples to establish sensitivity, specificity, and clinical utility. nih.govasm.org

Future Perspectives in Understanding and Modulating Proteolytic Pathways

Beyond direct activity measurement, specific substrates like this compound are instrumental in broader strategies aimed at mapping and controlling entire proteolytic networks.

Advanced Approaches for Protease Target Identification

Identifying the full spectrum of substrates for a given protease (its "degradome") is crucial for understanding its biological function. While traditional methods identify individual substrates, modern proteomic techniques aim for a global view.

Activity-Based Protein Profiling (ABPP): This chemical proteomics strategy uses active site-directed probes to assess the functional state of enzyme families directly in complex biological samples. nih.gov While ABPP probes typically use a reactive "warhead" to covalently label the active site, the design of the probe's recognition element is informed by substrate specificity data obtained from peptide libraries and specific substrates. stanford.edunih.gov A known cleavage sequence, similar to that in this compound, can be incorporated into a probe to specifically capture and identify the protease that cleaves it. imperial.ac.uk

Mass Spectrometry-Based Degradomics: These methods identify protease substrates by detecting the protein fragments generated by cleavage. Techniques like Terminal Amine Isotopic Labeling of Substrates (TAILS) or COmbined FRActional DIagonal Chromatography (COFRADIC) enrich for the N-terminal peptides of proteins, allowing for the identification of new N-termini created by protease cleavage. researchgate.netnih.gov These large-scale studies reveal the specific cleavage sites within hundreds or thousands of proteins, providing a global map of protease action. nih.gov

These advanced methods provide a systems-level understanding of proteolysis, revealing complex regulatory networks and identifying novel points for therapeutic intervention. nih.gov

Rational Design of Highly Selective Protease Modulators for Research

The development of selective protease inhibitors is a significant challenge in drug discovery, often hampered by off-target effects due to the structural similarity among proteases. nih.gov Substrate specificity is the cornerstone of rationally designing selective modulators.

Substrate-Informed Inhibitor Design: The starting point for many inhibitor design projects is the protease's preferred substrate sequence. nih.gov By screening libraries of peptide substrates, researchers can determine the optimal amino acids at each position relative to the cleavage site. nih.govnih.gov This information is then used to build peptidomimetic inhibitors, where the scissile amide bond is replaced with a non-hydrolyzable bond or an electrophilic "warhead" that covalently binds to the active site. nih.gov

The Substrate Envelope Hypothesis: This concept posits that inhibitors designed to fit within the consensus volume occupied by the enzyme's natural substrates are less likely to be affected by resistance mutations. asm.org Mutations that would decrease inhibitor binding would also negatively impact the processing of natural substrates, making them less favorable for the pathogen or cancer cell. asm.org This strategy relies heavily on understanding the precise interactions of various substrates with the protease active site.

Incorporation of Unnatural Amino Acids and Cyclization: To improve selectivity and metabolic stability, researchers incorporate unnatural amino acids or cyclize the peptide backbone. nih.govnih.gov Screening substrate libraries that include these modified components can identify unique interactions that can be exploited to achieve high selectivity for the target protease over closely related ones. nih.gov

By leveraging detailed knowledge of substrate preferences, gained from tools like this compound, scientists can design highly potent and selective chemical probes and lead compounds to dissect and control proteolytic pathways in research and therapeutic contexts.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Succinyl-DL-Alanine-DL-Alanine-DL-Proline-DL-Aspartic acid-p-nitroanilide | This compound |

Q & A

Basic Research Questions

Q. What is the functional role of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA in protease assays?

- Methodological Answer : This tetrapeptide substrate is cleaved by proteases (e.g., thrombin, trypsin-like enzymes) at the Ala-Pro bond, releasing p-nitroaniline (pNA), which absorbs at 405 nm. To quantify activity:

-

Prepare substrate dilutions in assay buffer (e.g., Tris-HCl, pH 8.0).

-

Monitor absorbance (405 nm) over time.

-

Calculate enzyme activity using:

where $\varepsilon = 9,900 \, \text{M}^{-1}\text{cm}^{-1}$ for pNA.-

Example Data :

Time (min) Absorbance (405 nm) 0 0.05 2 0.25 4 0.45

-

Q. What are the standard protocols for substrate preparation and storage?

- Methodological Answer :

- Solubility : Dissolve in DMSO (10 mM stock) to avoid hydrolysis.

- Storage : Aliquot at -20°C; avoid freeze-thaw cycles.

- Working Concentration : Dilute to 0.1–1.0 mM in assay buffer.

Advanced Research Questions

Q. How do researchers optimize reaction conditions (pH, temperature) for this compound in kinetic studies?

-

Methodological Answer :

-

Example Optimization Results :

pH Temperature (°C) (µM/min) 7.4 37 12.5 8.0 25 8.2

Q. How can data contradictions arise when comparing this compound with other substrates?

- Methodological Answer :

Q. What strategies validate the stereochemical influence (DL-configuration) on protease specificity?

- Methodological Answer :

- Compare cleavage rates of DL- vs. L-configured substrates.

- Use molecular docking simulations to analyze binding affinity differences.

- Key Finding : DL-configuration may reduce selectivity due to mixed stereochemistry.

Data Analysis and Troubleshooting

Q. How to address non-linear kinetics in assays using this compound?

- Methodological Answer :

- Check for substrate depletion (>10% conversion) or enzyme instability.

- Use initial rate conditions (≤5% substrate conversion).

- Apply linear regression to the first 60 seconds of data.

Q. What are best practices for stability testing under varying conditions?

- Methodological Answer :

- Incubate substrate at 4°C, 25°C, and 37°C for 24–72 hours.

- Monitor degradation via TLC or mass spectrometry.

- Result : Degradation <5% at 4°C after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.